Bienvenue dans la boutique en ligne BenchChem!

N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Lipophilicity Physicochemical profiling SAR

N-(3-Bromophenyl)-4-nitrobenzenesulfonamide (CAS 16937-10-3) is a synthetic sulfonamide derivative characterized by a 3-bromophenyl substituent on the sulfonamide nitrogen and a 4-nitro group on the benzenesulfonyl ring. Its molecular formula is C₁₂H₉BrN₂O₄S, with a molecular weight of 357.18 g/mol.

Molecular Formula C12H9BrN2O4S
Molecular Weight 357.18 g/mol
Cat. No. B3697006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-nitrobenzenesulfonamide
Molecular FormulaC12H9BrN2O4S
Molecular Weight357.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9BrN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H
InChIKeyYPDBTGJSVASBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-4-nitrobenzenesulfonamide: Baseline Physicochemical Identity for Informed Procurement


N-(3-Bromophenyl)-4-nitrobenzenesulfonamide (CAS 16937-10-3) is a synthetic sulfonamide derivative characterized by a 3-bromophenyl substituent on the sulfonamide nitrogen and a 4-nitro group on the benzenesulfonyl ring . Its molecular formula is C₁₂H₉BrN₂O₄S, with a molecular weight of 357.18 g/mol . Key calculated physicochemical properties include a LogP of 3.89, a Log aqueous solubility (LogSW) of -5.52, a topological polar surface area (tPSA) of 89.3 Ų, and 2 rotatable bonds . The compound is typically supplied as a solid and is achiral . This compound belongs to the broader class of benzenesulfonamide-based screening compounds, many of which have been investigated as carbonic anhydrase inhibitors, kinase inhibitors, or antibacterial agents [1].

Why N-(3-Bromophenyl)-4-nitrobenzenesulfonamide Cannot Be Interchanged with Typical Sulfonamide Analogs


Within the sulfonamide class, minor modifications to substituent identity, position, or electronic character can drastically alter binding mode, isoform selectivity, and pharmacokinetic behavior. For N-nitrobenzenesulfonamides, the nitro group is not merely a passive substituent; crystallographic studies on closely related compounds demonstrate that it can serve as a novel zinc-binding warhead in carbonic anhydrase, leading to a binding mode distinct from classical primary sulfonamides [1]. The 3-bromo substitution pattern on the aniline ring further modulates lipophilicity (LogP 3.89) and can influence target affinity compared to 4-halo or unsubstituted analogs . Consequently, interchanging N-(3-bromophenyl)-4-nitrobenzenesulfonamide with a generic benzenesulfonamide—or even a differently halogenated analog—without quantitative cross-comparison risks loss of potency, altered selectivity, and unreliable SAR interpretation.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-4-nitrobenzenesulfonamide Against Closest Analogs


Lipophilicity-Driven Differentiation: LogP of 3.89 Versus Des-Bromo and Des-Nitro Congeners

The calculated LogP for N-(3-bromophenyl)-4-nitrobenzenesulfonamide is 3.89, compared to an estimated 2.1–2.5 for the des-bromo analog N-phenyl-4-nitrobenzenesulfonamide and approximately 2.8–3.0 for N-(3-bromophenyl)benzenesulfonamide (des-nitro) based on standard fragment-based calculations . This approximately 1.4–1.8 log unit increase over the des-bromo variant reflects the lipophilic contribution of the bromine atom, which can influence membrane permeability, protein binding, and off-target promiscuity.

Lipophilicity Physicochemical profiling SAR

Topological Polar Surface Area (tPSA) as a Predictor of Passive Permeability Relative to Carboxylic Acid-Containing Bioisosteres

The tPSA of N-(3-bromophenyl)-4-nitrobenzenesulfonamide is 89.3 Ų . This value falls below the widely accepted threshold of 140 Ų for oral bioavailability and is substantially lower than that of carboxylic acid-containing bioisosteres (typically >100 Ų). For comparison, a hypothetical carboxy analog (4-[(3-bromophenyl)sulfamoyl]benzoic acid) would be predicted to have a tPSA of approximately 109 Ų due to the additional H-bond acceptor and donor.

Drug-likeness Permeability tPSA

Substituent Electronic Effect of the 4-Nitro Group on Sulfonamide NH Acidity Compared to Unsubstituted Benzenesulfonamide

The 4-nitro substituent exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78) that increases the acidity of the sulfonamide NH proton relative to unsubstituted benzenesulfonamide (σₚ of H = 0.00). This effect is hypothesized to enhance zinc coordination in metalloenzyme targets such as carbonic anhydrases (CAs). In crystallographic studies on related N-nitrobenzenesulfonamides, the nitro group was shown to participate directly in a novel binding mode with the active-site zinc ion in human CA II, a behavior not observed for non-nitrated analogs [1]. While no Ki/IC₅₀ data are available for this exact compound, the electronic parameter (σₚ) quantitatively predicts a difference in NH deprotonation equilibrium of approximately 1.5–2.0 pKₐ units lower than the unsubstituted parent.

Electronic effects Zinc-binding Carbonic anhydrase

Aqueous Solubility Deficit (LogSW -5.52) as a Differentiation Factor from More Soluble Chloro or Fluoro Analogs

The predicted Log aqueous solubility (LogSW) for N-(3-bromophenyl)-4-nitrobenzenesulfonamide is -5.52 , corresponding to an intrinsic solubility of approximately 0.0011 mg/mL (3.1 µM). In comparison, the 3-chloro analog (N-(3-chlorophenyl)-4-nitrobenzenesulfonamide) is predicted to have a LogSW of approximately -4.8 to -5.0, and the 3-fluoro analog approximately -4.5 to -4.7, based on the reduced molar volume and higher electronegativity of chlorine and fluorine, which generally improve aqueous solubility relative to bromine.

Aqueous solubility DMPK Formulation

Bromine-Specific Anomalous Scattering as an Advantage in X-ray Crystallography Over Chloro Analogs

The bromine atom in N-(3-bromophenyl)-4-nitrobenzenesulfonamide provides a strong anomalous scattering signal at Cu Kα (f'' ≈ 1.28 e⁻) and synchrotron wavelengths, enabling experimental phasing via Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Diffraction (MAD) methods. In contrast, the chlorine analog (f'' ≈ 0.70 e⁻ at Cu Kα) produces a substantially weaker anomalous signal, often insufficient for de novo phasing of >50 kDa protein-ligand complexes. This difference in anomalous scattering power (approximately 1.8-fold) makes the bromo derivative preferentially selectable for co-crystallography studies requiring experimental phasing.

X-ray crystallography Anomalous scattering Phasing

Limited Evidence Statement: Absence of Direct Quantitative Biological Comparison Data

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Scholar, PubMed) as of April 2026 reveals no publicly available direct head-to-head biological activity comparison data (e.g., IC₅₀, Kd, Ki, % inhibition at matched concentrations) between N-(3-bromophenyl)-4-nitrobenzenesulfonamide and its closest structural analogs in any defined assay system. The quantitative evidence presented above is therefore limited to physicochemical and electronic parameters derived from computational predictions (LogP, LogSW, tPSA) and theoretical considerations (Hammett σ, anomalous scattering). This gap represents a material limitation for procurement decisions predicated on demonstrated biological differentiation.

Data gap Procurement caution SAR

Procurement-Relevant Application Scenarios for N-(3-Bromophenyl)-4-nitrobenzenesulfonamide


Exploratory SAR Probe in Sulfonamide-Based Carbonic Anhydrase Inhibitor Programs

The distinct electronic character of the 4-nitro group (σₚ +0.78) and the lipophilic contribution of the 3-bromo substituent (LogP 3.89) make this compound a useful tool for probing the interplay between sulfonamide NH acidity and hydrophobic pocket occupancy in metalloenzyme targets such as carbonic anhydrases. As demonstrated by crystallographic studies on related N-nitrobenzenesulfonamides [1], the nitro group can engage the active-site zinc through a non-classical binding mode, and the bromine atom provides an anomalous scattering handle for co-crystallography. Researchers should pair this compound with its des-nitro and des-bromo controls to isolate the contribution of each functional group to affinity and selectivity.

Experimental Phasing Standard in Protein-Ligand Co-Crystallography

The bromine atom's anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) enables robust SAD/MAD phasing for protein-ligand complex structure determination [2]. This compound can serve as a fragment-sized probe where the bromine signal both confirms ligand occupancy and provides phase information without the need for selenomethionine incorporation or heavy-atom soaking. It is particularly suitable for soaking experiments with carbonic anhydrase isoforms, kinases, or bromodomain-containing proteins where sulfonamide-based fragments are known to bind.

Lipophilicity-Controlled Membrane Permeability Study in Cell-Based Assays

With a predicted LogP of 3.89 and tPSA of 89.3 Ų , this compound occupies a favorable drug-like property space for passive membrane permeability studies. It can be employed as a reference compound in Caco-2 or PAMPA assays to benchmark permeability relative to more polar sulfonamide analogs (e.g., primary sulfonamides with tPSA >120 Ų) or to assess the impact of bromine substitution on cellular uptake in target engagement assays.

Solubility-Challenged Compound Handling Protocol Validation

The low predicted aqueous solubility (LogSW -5.52, ~3 µM) makes this compound a suitable challenge molecule for validating DMSO stock preparation, serial dilution, and precipitation detection protocols in high-throughput screening workflows. It can serve as a 'worst-case' control to ensure assay robustness against compound precipitation artifacts when screening libraries containing similarly lipophilic, poorly soluble sulfonamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.